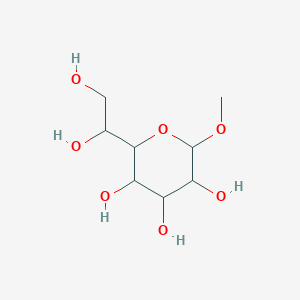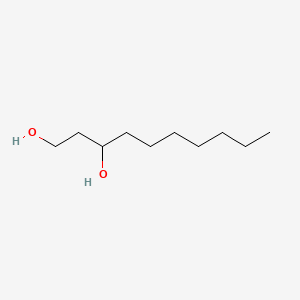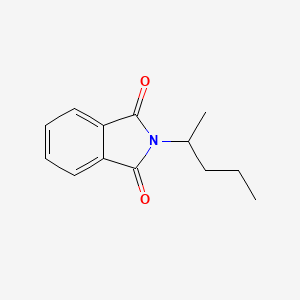![molecular formula C14H10BrN3O2S2 B14165015 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- typically involves multi-step organic reactions One common synthetic route starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl groupThe reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- involves its interaction with molecular targets such as the FGFR family. By binding to the FGFRs, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
Comparación Con Compuestos Similares
Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- stands out due to its unique combination of a bromine atom and a phenylsulfonyl group. Similar compounds include:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenylsulfonyl and carbothioamide groups, resulting in different chemical properties and biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide:
Propiedades
Fórmula molecular |
C14H10BrN3O2S2 |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbothioamide |
InChI |
InChI=1S/C14H10BrN3O2S2/c15-9-6-11-12(13(16)21)8-18(14(11)17-7-9)22(19,20)10-4-2-1-3-5-10/h1-8H,(H2,16,21) |
Clave InChI |
MNYBJMFHRWUTSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
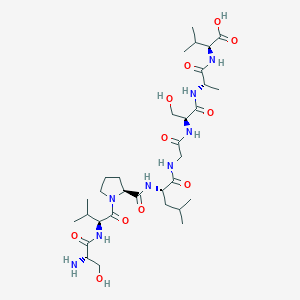
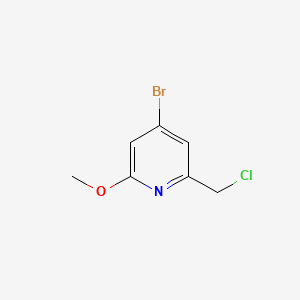
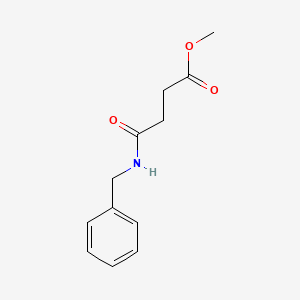
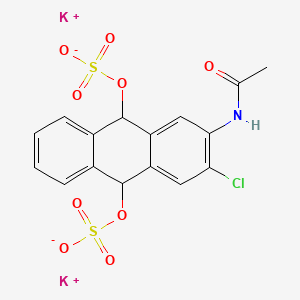
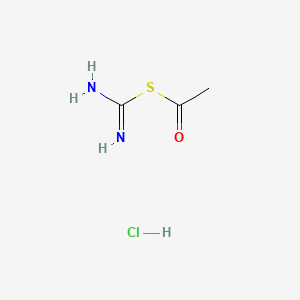
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
